N-tert-Butoxycarbonyl Amoxapine-d8 N-tert-Butoxycarbonyl Amoxapine-d8
Brand Name: Vulcanchem
CAS No.: 1246814-71-0
VCID: VC0133493
InChI: InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Molecular Formula: C22H24ClN3O3
Molecular Weight: 421.951

N-tert-Butoxycarbonyl Amoxapine-d8

CAS No.: 1246814-71-0

Reference Standards

VCID: VC0133493

Molecular Formula: C22H24ClN3O3

Molecular Weight: 421.951

N-tert-Butoxycarbonyl Amoxapine-d8 - 1246814-71-0

CAS No. 1246814-71-0
Product Name N-tert-Butoxycarbonyl Amoxapine-d8
Molecular Formula C22H24ClN3O3
Molecular Weight 421.951
IUPAC Name tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Standard InChI InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2
Standard InChIKey AOGDBIDPRJPHCK-BGKXKQMNSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
PubChem Compound 71314348
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator